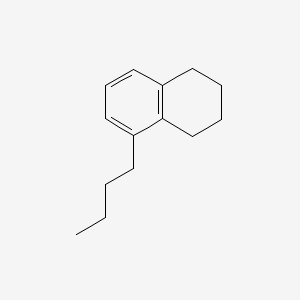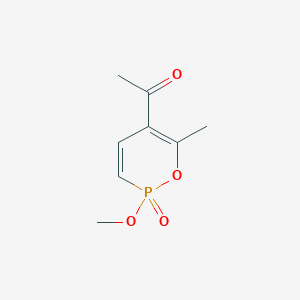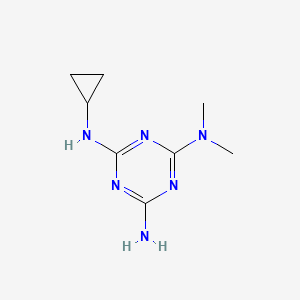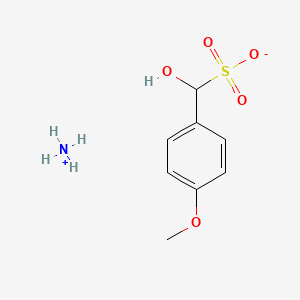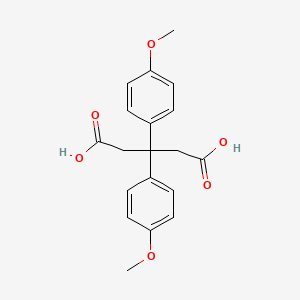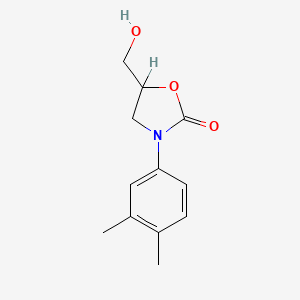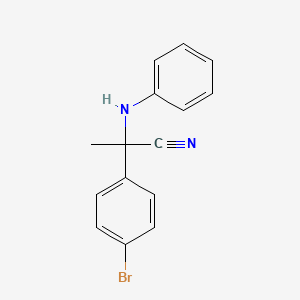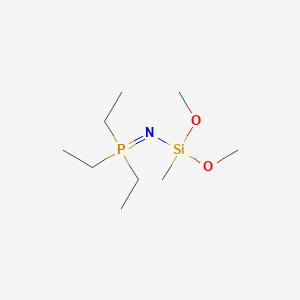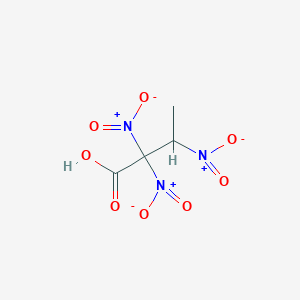
2,2,3-Trinitrobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trinitrobutanoic acid is an organic compound characterized by the presence of three nitro groups attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trinitrobutanoic acid typically involves the nitration of butanoic acid derivatives. One common method includes the nitration of butanoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature management to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trinitrobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield 2,2,3-triaminobutanoic acid, while oxidation can produce various carboxylic acid derivatives.
Applications De Recherche Scientifique
2,2,3-Trinitrobutanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of high-energy materials for various industrial applications, including propellants and explosives.
Mécanisme D'action
The mechanism by which 2,2,3-Trinitrobutanoic acid exerts its effects involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3-Trinitropropanoic acid
- 2,2,3-Trinitrobutane
- 2,2,3-Trinitrobutanol
Uniqueness
2,2,3-Trinitrobutanoic acid is unique due to its specific arrangement of nitro groups and the butanoic acid backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
65308-84-1 |
|---|---|
Formule moléculaire |
C4H5N3O8 |
Poids moléculaire |
223.10 g/mol |
Nom IUPAC |
2,2,3-trinitrobutanoic acid |
InChI |
InChI=1S/C4H5N3O8/c1-2(5(10)11)4(3(8)9,6(12)13)7(14)15/h2H,1H3,(H,8,9) |
Clé InChI |
RSLZUMATNOILSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


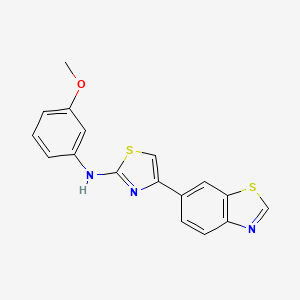
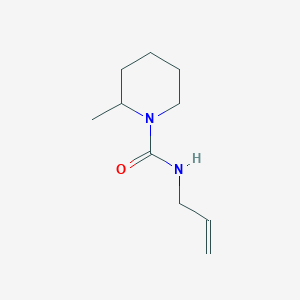

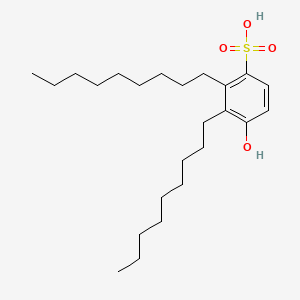
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
